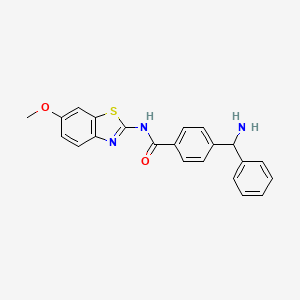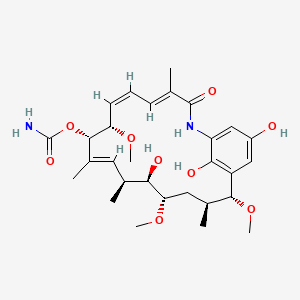
TAN-420C
描述
Dihydro-herbimycin B is a derivative of herbimycin A, a benzoquinone ansamycin antibiotic originally discovered by Satoshi Ōmura in 1979. Herbimycin A is known for its herbicidal activity and strong cytotoxicity against tumor cells due to its inhibition of heat-shock protein 90 (Hsp90), which plays a crucial role in cell-cycle regulation . Dihydro-herbimycin B, like its parent compound, exhibits significant biological activities and has been the subject of various scientific studies.
科学研究应用
Dihydro-herbimycin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of benzoquinone ansamycins and their derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly its inhibition of Hsp90 and its impact on cell-cycle regulation.
Medicine: Dihydro-herbimycin B has shown potential as an anticancer agent due to its cytotoxic effects on tumor cells.
作用机制
Target of Action
TAN-420C, also known as [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate or dihydro-herbimycin B, is primarily targeted at Rous sarcoma virus-infected rat kidney cells .
Mode of Action
The compound exhibits antitumor activity and is capable of converting Rous sarcoma virus-infected rat kidney cells into normal cells
生化分析
Cellular Effects
TAN-420C has a strong cytotoxic activity against lymphocytic leukemia . It converts Rous sarcoma virus-infected rat kidney cells into normal cells .
Molecular Mechanism
It is known to exhibit antitumor activity , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
准备方法
Dihydro-herbimycin B is typically synthesized from herbimycin A through a series of chemical reactions. The preparation involves the reduction of herbimycin A using specific reagents and conditions. One common method involves the use of hydrogenation in the presence of a palladium catalyst to achieve the reduction of the benzoquinone moiety to a hydroquinone structure . The reaction conditions are carefully controlled to ensure the selective reduction of the desired functional groups.
Industrial production of [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate often involves fermentation processes using Streptomyces species. The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Dihydro-herbimycin B undergoes various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized back to the benzoquinone form using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of the compound can be achieved using stronger reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Dihydro-herbimycin B is part of a family of benzoquinone ansamycins, which includes herbimycin A, herbimycin C, and other derivatives. Compared to herbimycin A, [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate has a reduced benzoquinone moiety, which can influence its reactivity and biological activity . Other similar compounds include geldanamycin and macbecin, which also target Hsp90 but have different structural features and biological activities .
属性
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXSABHHRSWSID-OOJAHTAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



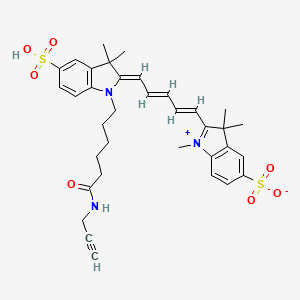
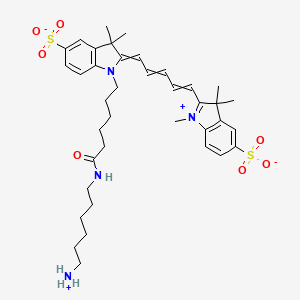
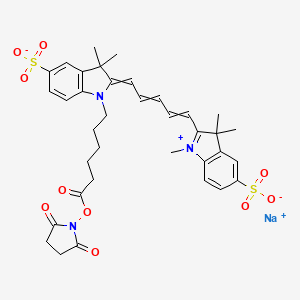
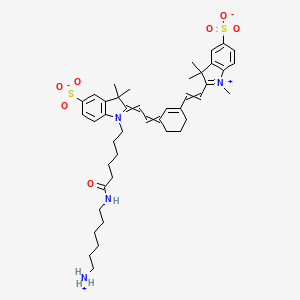
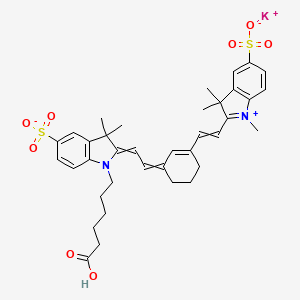
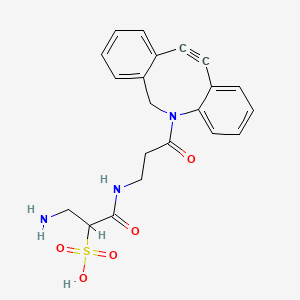
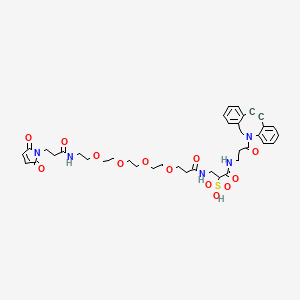
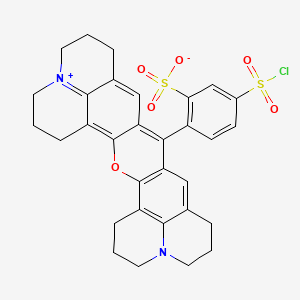
![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)
![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole](/img/structure/B611079.png)
